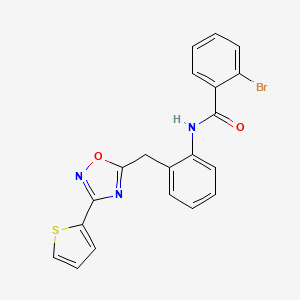
2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide is a synthetic organic compound. It is characterized by its complex molecular structure featuring bromine, benzamide, and 1,2,4-oxadiazole moieties. The compound's distinct structure implies its potential utility in various scientific and industrial applications due to its reactive functional groups.
Méthodes De Préparation
Synthetic Routes
Synthesis of this compound generally involves multi-step organic reactions. A common synthetic route might start with the thiophen-2-yl component, which undergoes a series of functional group transformations to introduce the oxadiazole ring. This intermediate can then be reacted with a benzamide derivative, which is later brominated to achieve the final product. Reaction conditions often include the use of specific catalysts, temperature control, and purification techniques like column chromatography.
Industrial Production Methods
In an industrial context, the production of 2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide would be scaled up using continuous flow reactors. This method ensures precise control over reaction conditions and improves yield and purity. Solvent recycling and waste minimization protocols are also integral to the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution due to the presence of the bromine atom.
Oxidation Reactions: The thiophen-2-yl group might participate in oxidation reactions to form sulfoxides or sulfones.
Reduction Reactions: The oxadiazole ring can potentially be reduced under suitable conditions to open the ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide in methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Major Products
Products derived from these reactions include various substituted derivatives that retain or enhance the biological or chemical activity of the parent compound.
Applications De Recherche Scientifique
The unique structure of 2-bromo-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide has found applications in:
Chemistry: As a building block in synthetic organic chemistry for creating complex molecular architectures.
Biology: Potential use as a biochemical probe to study enzyme functions and interactions.
Medicine: Preliminary studies suggest its potential as a scaffold for developing new pharmacologically active compounds.
Industry: It can serve as an intermediate in the manufacture of advanced materials and specialty chemicals.
Mécanisme D'action
In biological systems, the compound’s mechanism of action may involve binding to specific proteins or enzymes, thereby modulating their activity. The bromine atom could facilitate interactions with biomolecules through halogen bonding, while the oxadiazole ring might play a role in electron transfer processes.
Comparaison Avec Des Composés Similaires
2-Bromo-N-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzamide: Lacks the thiophen-2-yl group.
N-(2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-chlorobenzamide: Contains chlorine instead of bromine.
Uniqueness: The compound’s combination of a bromine atom with the thiophen-2-yl and oxadiazole groups gives it unique reactivity and interaction profiles, distinguishing it from other similar structures. Its versatility in synthetic transformations and potential biological activities makes it a valuable compound in various research domains.
Propriétés
IUPAC Name |
2-bromo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2S/c21-15-8-3-2-7-14(15)20(25)22-16-9-4-1-6-13(16)12-18-23-19(24-26-18)17-10-5-11-27-17/h1-11H,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEASUDYOVZYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-3-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid](/img/structure/B2876505.png)

![N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2876509.png)


![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2876517.png)
![6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2876518.png)
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2876519.png)
![N-(2,5-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2876521.png)
![6-imino-2-oxo-5-{[(E)-(3-phenoxyphenyl)methylidene]amino}-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2876523.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2876524.png)
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2876525.png)
![2-chloro-1-[5-(dimethylamino)-1,2,3,4-tetrahydro-1,6-naphthyridin-1-yl]propan-1-one](/img/structure/B2876527.png)

